molecular formula C11H15N3OS B483935 1-Ethyl-3-[(1-oxo-2-phenylethyl)amino]thiourea CAS No. 31409-13-9

1-Ethyl-3-[(1-oxo-2-phenylethyl)amino]thiourea

Cat. No. B483935
CAS RN: 31409-13-9
M. Wt: 237.32g/mol
InChI Key: CTIYYGZNUOIIBY-UHFFFAOYSA-N
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Description

1-ethyl-3-[(1-oxo-2-phenylethyl)amino]thiourea is a member of acetamides.

Scientific Research Applications

Microwave Irradiation in Thiourea Derivative Synthesis

The application of microwave irradiation in the preparation of thiourea derivatives, including 1-ethyl-3-[(1-oxo-2-phenylethyl)amino]thiourea, has been explored. This method demonstrates improved efficiency and yield in synthesizing thiourea compounds, which were analyzed using Spectrometer FT-Infrared (FT-IR), Spectrometer Nuclear Magnetic Resonance (NMR), and Mass Spectrometry. Antimicrobial studies were conducted on these compounds, but they showed no significant inhibition of bacteria and fungi (Ahyak et al., 2016).

Synthesis of Pyrido and Thieno Heterocycles

Thiourea derivatives have been used in the synthesis of novel Pyrido and Thieno heterocycles. These compounds were synthesized using thiourea as a precursor, indicating its utility in the creation of complex molecular structures useful in various chemical applications (El-Kashef et al., 2010).

Catalytic Applications

1-Ethyl-3-[(1-oxo-2-phenylethyl)amino]thiourea has been involved in enantioselective catalytic processes. It was used as a catalyst for the conjugate addition of ketones to nitroalkenes, demonstrating broad substrate scope and high enantioselectivity. This highlights its potential in asymmetric synthesis and catalysis (Huang & Jacobsen, 2006).

Regioselectivity in Cyclization Reactions

Studies have been conducted on the regioselectivity of cyclization reactions involving thiourea derivatives. This research is crucial for the creation of potential drugs, as it involves confirming the structure of synthesized compounds using modern physical and physico-chemical methods (Perekhoda et al., 2017).

Development of Rhenium(V) Oxo Complexes

Research into Re(V)O complexes with novel thiourea ligands indicates the role of thiourea derivatives in the development of high-valent transition metal complexes. This is significant for understanding the coordination chemistry and potential applications of these complexes (Lipowska et al., 1996).

Enantiodifferentiation in NMR Spectroscopy

Thiourea derivatives have been used as chiral solvating agents for enantiodiscrimination of amino acid derivatives using NMR spectroscopy, demonstrating their utility in stereochemical analysis and chiral separation techniques (Recchimurzo et al., 2020).

properties

CAS RN

31409-13-9

Product Name

1-Ethyl-3-[(1-oxo-2-phenylethyl)amino]thiourea

Molecular Formula

C11H15N3OS

Molecular Weight

237.32g/mol

IUPAC Name

1-ethyl-3-[(2-phenylacetyl)amino]thiourea

InChI

InChI=1S/C11H15N3OS/c1-2-12-11(16)14-13-10(15)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15)(H2,12,14,16)

InChI Key

CTIYYGZNUOIIBY-UHFFFAOYSA-N

SMILES

CCNC(=S)NNC(=O)CC1=CC=CC=C1

Canonical SMILES

CCNC(=S)NNC(=O)CC1=CC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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